molecular formula C31H29BrN2O2 B565800 N-Monodesmethyl bedaquiline CAS No. 654654-76-9

N-Monodesmethyl bedaquiline

Cat. No.: B565800
CAS No.: 654654-76-9
M. Wt: 541.489
InChI Key: GOBOQBZOZDRXCQ-BVRKHOPBSA-N
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Description

N-Monodesmethyl bedaquiline is a metabolite of bedaquiline, a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Bedaquiline is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to form this compound, which has lower antimycobacterial activity compared to the parent compound .

Mechanism of Action

Target of Action

N-Monodesmethyl bedaquiline, also known as rac-N-Desmethyl Bedaquiline, is a metabolite of bedaquiline . Bedaquiline is a bactericidal antimycobacterial drug that belongs to the class of diarylquinoline . It primarily targets the c subunit of ATP synthase , an enzyme responsible for synthesizing ATP . This enzyme plays a crucial role in the energy metabolism of Mycobacterium tuberculosis .

Mode of Action

Bedaquiline and its metabolite, this compound, inhibit the c subunit of ATP synthase . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in ATP synthesis . As a result, the energy metabolism of the bacteria is disrupted, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ATP synthesis pathway . By inhibiting the c subunit of ATP synthase, it disrupts the production of ATP, a molecule that provides energy for various biochemical reactions within the bacterial cell .

Pharmacokinetics

Bedaquiline is primarily metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4) into the N-monodesmethyl metabolite . The metabolite is less active against M. tuberculosis, with approximately 4-6 fold lower antimycobacterial activity than the parent compound . The average exposure of the metabolite in humans is also lower, ranging from 23% to 31% . After 8 weeks of bedaquiline administration, the mean elimination half-life was 164 days for bedaquiline and 159 days for the metabolite .

Result of Action

The primary result of the action of this compound is the death of the M. tuberculosis bacteria . By inhibiting ATP synthase, it disrupts the energy metabolism of the bacteria, leading to a decrease in ATP production . This decrease in ATP levels affects the survival and growth of the bacteria, ultimately leading to its death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs known to induce or inhibit CYP3A4 can affect the metabolism of bedaquiline and the formation of its metabolite . Therefore, the co-administration of bedaquiline with such drugs needs to be carefully managed to ensure safe and effective treatment .

Safety and Hazards

Bedaquiline has been associated with risks such as inhibition of the hERG (human Ether-à-go-related gene; KCNH2), potassium channel (concurrent risk of cardiac toxicity), and risk of phospholipidosis due to its more lipophilic nature . The safety and hazards of N-Monodesmethyl bedaquiline specifically are not detailed in the retrieved sources.

Future Directions

The development of standardized drug susceptibility testing (DST) for bedaquiline is urgently needed . Understanding any target and non-target-based mechanisms is essential to minimize resistance development and treatment failure and help to develop appropriate DST for bedaquiline and genetic-based resistance screening .

Biochemical Analysis

Biochemical Properties

N-Monodesmethyl bedaquiline interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) in the liver . This metabolite is active against Mycobacterium tuberculosis, but its activity is approximately five times less than that of bedaquiline .

Cellular Effects

This compound has been shown to disrupt cellular phospholipid deposition more than bedaquiline, which may result in adverse effects such as QT prolongation . It is also known to interact with intracellular phospholipids, resulting in drug accumulation in tissues .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cytochrome P450 isoenzyme 3A4 (CYP3A4), which metabolizes it into a less active form . This interaction can potentially lead to drug-drug interactions with other medications metabolized by CYP3A4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. After drug intake is discontinued, the time course of drug elimination from the tissues is dependent on the dissociation rate constant of the drug from the phospholipid and the elimination rate of the drug from the tissue . This can result in a prolonged half-life, as observed with bedaquiline and this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the cytochrome P450 isoenzyme 3A4 (CYP3A4). It is primarily metabolized by CYP3A4 in the liver . In addition to CYP3A4, both CYP2C8 and CYP2C19 have been found to contribute to this compound metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It binds to intracellular phospholipids, resulting in drug accumulation in tissues

Subcellular Localization

Given its lipophilic nature and its known interactions with intracellular phospholipids, it is likely to be found in areas of the cell where phospholipids are abundant .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-Monodesmethyl bedaquiline primarily undergoes oxidative metabolism. The major reaction involved is the demethylation of bedaquiline by CYP3A4 .

Common Reagents and Conditions: The primary reagent involved in the formation of this compound is the cytochrome P450 isoenzyme 3A4. The reaction conditions include the presence of oxygen and NADPH as a cofactor .

Major Products: The major product formed from the oxidative metabolism of bedaquiline is this compound, which has lower antimycobacterial activity compared to bedaquiline .

Properties

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBOQBZOZDRXCQ-BVRKHOPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235434
Record name N-Monodesmethyl bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861709-47-9
Record name N-Monodesmethyl bedaquiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Monodesmethyl bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-MONODESMETHYL BEDAQUILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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